molecular formula C23H27N3OS B12178113 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide

Cat. No.: B12178113
M. Wt: 393.5 g/mol
InChI Key: GYKKAGXUBOPDEN-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the butanamide chain via amidation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole or piperidine rings.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the butanamide chain can influence the compound’s solubility and bioavailability. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)-N-(1-phenyl-4-piperidyl)butanamide
  • 4-(1,3-Benzothiazol-2-yl)-N-(1-methyl-4-piperidyl)butanamide
  • 4-(1,3-Benzothiazol-2-yl)-N-(1-ethyl-4-piperidyl)butanamide

Uniqueness

Compared to similar compounds, 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide exhibits unique properties due to the presence of the benzyl group on the piperidine ring. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)butanamide

InChI

InChI=1S/C23H27N3OS/c27-22(11-6-12-23-25-20-9-4-5-10-21(20)28-23)24-19-13-15-26(16-14-19)17-18-7-2-1-3-8-18/h1-5,7-10,19H,6,11-17H2,(H,24,27)

InChI Key

GYKKAGXUBOPDEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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